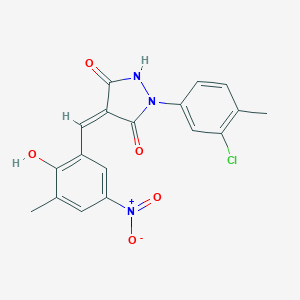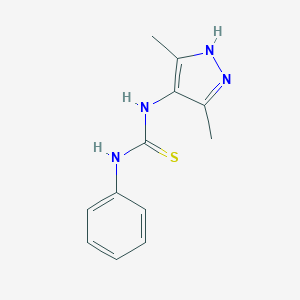
1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a nicotinamide moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent and heated at 50°C with stirring for 3 hours, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted analogs.
科学研究应用
1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and anticancer pathways .
相似化合物的比较
Similar Compounds
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Similar in structure but lacks the bromine atom and nicotinamide moiety.
2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide: Contains a bromine atom but differs in the substituents on the pyrazole ring.
Uniqueness
The uniqueness of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and nicotinamide moiety differentiates it from other similar compounds, potentially leading to unique biological activities and applications.
属性
分子式 |
C18H16BrN5O2S |
|---|---|
分子量 |
446.3 g/mol |
IUPAC 名称 |
5-bromo-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H16BrN5O2S/c1-11-15(17(26)24(23(11)2)14-6-4-3-5-7-14)21-18(27)22-16(25)12-8-13(19)10-20-9-12/h3-10H,1-2H3,(H2,21,22,25,27) |
InChI 键 |
TYZKKKJLRKFLAD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC(=CN=C3)Br |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC(=CN=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea](/img/structure/B316956.png)
![N-[(2-fluorophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B316958.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B316959.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B316960.png)
![4-tert-butyl-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B316962.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-N'-(4-isopropylbenzoyl)thiourea](/img/structure/B316963.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(4-isopropylbenzoyl)thiourea](/img/structure/B316966.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-N'-(4-isopropylbenzoyl)thiourea](/img/structure/B316967.png)
![N-(4-isopropylbenzoyl)-N'-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea](/img/structure/B316968.png)


![N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B316976.png)
![N-[[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,4-dichlorobenzamide](/img/structure/B316977.png)
![2,4-dichloro-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B316978.png)
